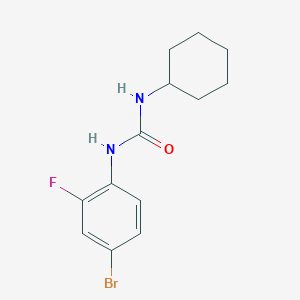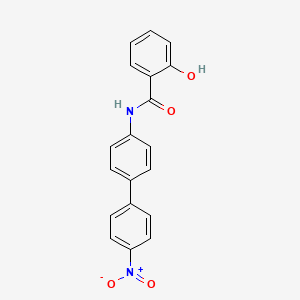
(2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone, also known as CNM-III, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule is a member of the family of diarylmethanones, which are characterized by a central carbon atom that is bonded to two aryl groups. CNM-III has been shown to exhibit a range of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone is not yet fully understood. However, it is believed that this molecule works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone has been shown to inhibit the activity of the enzyme AKR1C3, which is known to play a critical role in the development and progression of certain types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone has been shown to exhibit a range of other biochemical and physiological effects. For example, this molecule has been shown to exhibit anti-inflammatory activity, which makes it a valuable tool for investigating the role of inflammation in various disease processes. (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone has also been shown to exhibit neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone is its potent anti-cancer activity, which makes it a valuable tool for investigating the mechanisms underlying cancer development and progression. Additionally, this molecule exhibits a range of other biochemical and physiological effects, which make it a versatile tool for investigating various disease processes. However, there are also some limitations to the use of (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone in lab experiments. For example, this molecule can be difficult and expensive to synthesize, which may limit its availability for some researchers.
Future Directions
There are several potential future directions for research on (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone. One important area of investigation is the development of more efficient and cost-effective methods for synthesizing this molecule. Additionally, further research is needed to fully understand the mechanism of action of (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone and to identify its potential therapeutic applications in various disease processes. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone as a potential therapeutic agent.
Synthesis Methods
The synthesis of (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone is a complex multi-step process that involves the use of several reagents and catalysts. One of the most commonly used methods for synthesizing (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone is the Friedel-Crafts reaction, which involves the reaction of 2-chloro-5-nitrobenzene with 4-chlorobenzoyl chloride in the presence of aluminum chloride as a catalyst. The resulting product is then further purified through a series of chemical reactions and chromatographic techniques.
Scientific Research Applications
(2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone has been extensively studied for its potential use in scientific research. One of the most important applications of this molecule is in the field of cancer research. (2-chloro-5-nitrophenyl)(4-chlorophenyl)methanone has been shown to exhibit potent anti-cancer activity, particularly against breast and prostate cancer cells. This molecule works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-9-3-1-8(2-4-9)13(17)11-7-10(16(18)19)5-6-12(11)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBAGUNURYRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-nitro-phenyl)-(4-chloro-phenyl)-methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

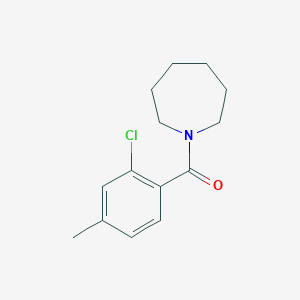
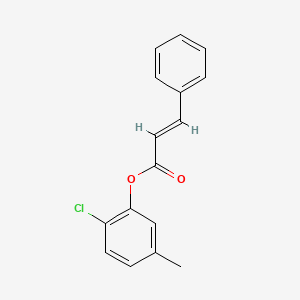

![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)
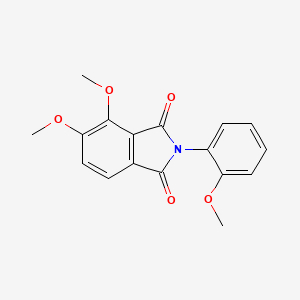
![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)
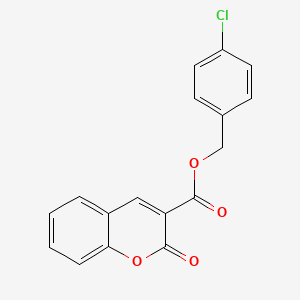
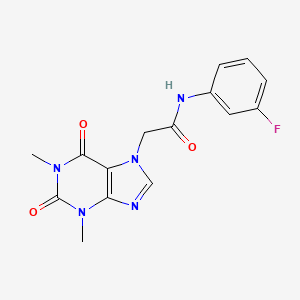
![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
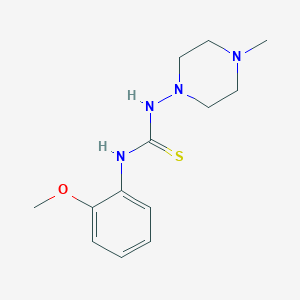
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)
